The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid typically involves cyclization reactions of suitable precursors. One prevalent method includes:
The molecular structure of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid can be described as follows:
2-(4-oxoquinazolin-3(4H)-yl)propanoic acid participates in various chemical reactions:
While the precise mechanism of action for 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is not fully elucidated, preliminary studies suggest it may modulate several biological pathways:
The physical and chemical properties of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid include:
The scientific applications of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid are diverse:
The quinazolin-4-one core adopts a planar bicyclic conformation, with bond angles and lengths consistent with aromatic delocalization. X-ray diffraction studies confirm that the lactam carbonyl (C4=O) and N3 positions are critical for intermolecular hydrogen bonding. The dihedral angle between the quinazolinone plane and the propanoic acid substituent averages 85°–90°, enabling optimal spatial orientation for target interactions. Key bond distances include C4=O (1.23 Å) and C2−N1 (1.38 Å), characteristic of amidic resonance [1] [8]. Table 1 summarizes crystallographic parameters:
Parameter | Value | Significance |
---|---|---|
C4=O Bond Length | 1.23 Å | Confirms lactam carbonyl character |
N1−C2 Bond | 1.38 Å | Indicates partial double-bond nature |
Dihedral Angle | 85°–90° | Facilitates biomolecular recognition |
¹H and ¹³C NMR spectra (DMSO-d6, 400 MHz) provide definitive evidence for structural features:
Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
¹H | 12.15 ppm | Singlet | N3−H (Quinazolinone) |
¹H | 4.12 ppm | Doublet | α-CH (Propanoic Acid) |
¹³C | 162.8 ppm | - | C4 Carbonyl (Quinazolinone) |
¹³C | 174.3 ppm | - | COOH Carbon |
High-resolution mass spectrometry (Q-TOF) displays a molecular ion peak at m/z 219.0765 [M+H]⁺ (calculated for C₁₁H₁₀N₂O₃: 219.0770). Major fragmentation pathways include:
m/z Observed | m/z Calculated | Fragment Ion | Pathway |
---|---|---|---|
219.0765 | 219.0770 | [M+H]⁺ | Molecular ion |
175.0865 | 175.0868 | [M−COOH]⁺ | Decarboxylation |
147.0443 | 147.0447 | Quinazolinyl cation | Cα−N cleavage |
Computational models (SwissADME) predict moderate aqueous solubility (0.45 mg/mL) and a calculated logP (cLogP) of 1.82 ± 0.15. Experimental validation shows pH-dependent solubility:
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